1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is a derivative of chalcone, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of 5-bromo-2-hydroxyacetophenone with benzaldehyde. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours until the product precipitates out .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of bromine, which can alter its chemical properties and applications.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a methoxy group on the phenyl ring can enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1218-22-0 |
---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ |
InChI Key |
JPVAYWFGQZDOGG-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Synonyms |
(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.